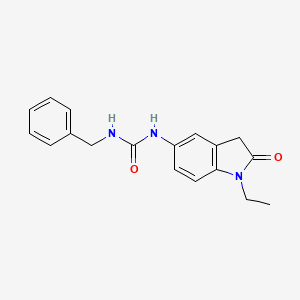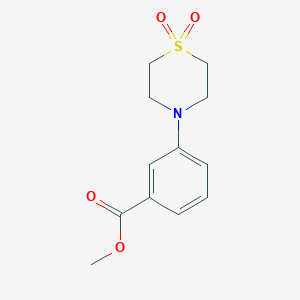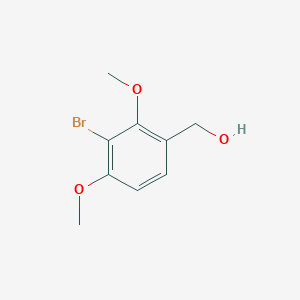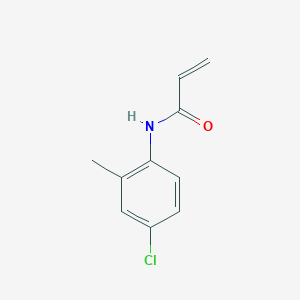
1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea is a compound that has been synthesized as part of a series of indolin-2-one derivatives . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor .
Synthesis Analysis
The synthesis of 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea and similar compounds involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety . The specific synthesis details for this compound are not available in the retrieved papers.Applications De Recherche Scientifique
Acetylcholinesterase (AChE) Inhibition
1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea was initially designed as an AChE inhibitor, inspired by the structural features of donepezil—a clinically used drug for Alzheimer’s disease (AD). Notably, compounds 4g and 3a demonstrated potent inhibition of AChE, with inhibition percentages of 51% and 50%, respectively, at a concentration of 100 μM . Understanding AChE inhibition is crucial for developing treatments for neurodegenerative disorders.
Anticancer Activity
Several derivatives of this compound exhibited strong cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g displayed IC50 values in the range of 0.65–7.17 μM. Compound 5g, in particular, showed remarkable potency (IC50 = 0.65 μM), surpassing adriamycin—a known anticancer agent. These findings suggest its potential as an anticancer lead compound .
Anti-HIV-1 Potential
Indole derivatives, including those related to 1-benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea, have been studied for their anti-HIV-1 activity. Molecular docking studies could shed light on their interactions with viral proteins .
Neuroprotective Potential
Considering the compound’s resemblance to donepezil, further investigations into its neuroprotective effects—beyond AChE inhibition—may uncover novel therapeutic avenues for neurodegenerative diseases.
Propriétés
IUPAC Name |
1-benzyl-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-21-16-9-8-15(10-14(16)11-17(21)22)20-18(23)19-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYRYNZROLZKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B2665162.png)

![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)

![Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665170.png)



![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2665176.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2665177.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2665180.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665181.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one](/img/structure/B2665184.png)